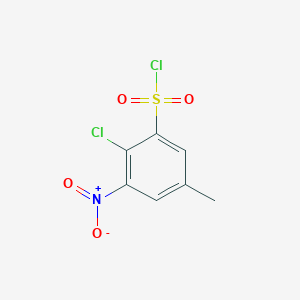

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chloro-5-methylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with a catalyst such as palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamide: Formed by substitution with amines.

Sulfonate Ester: Formed by substitution with alcohols.

Amino Derivative: Formed by reduction of the nitro group.

Carboxylic Acid Derivative: Formed by oxidation of the methyl group.

Applications De Recherche Scientifique

Dye Manufacturing

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is widely used as an intermediate in the production of acidic dyes. These dyes are essential for coloring textiles, paper, and other materials. The compound plays a crucial role in synthesizing high-visibility pigments that are used in various applications, including safety gear and signage. The global demand for such dyes is substantial, with an estimated annual consumption ranging from 130,000 to 140,000 tons .

Pharmaceuticals

The compound is also investigated for its potential applications in pharmaceuticals. It serves as a building block for synthesizing various biologically active molecules. For instance, it can be used to produce sulfonamide drugs, which have antibacterial properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce side effects .

Agrochemicals

In the agrochemical sector, this compound is utilized to synthesize herbicides and pesticides. Its ability to form sulfonamide derivatives makes it valuable in developing compounds that can effectively control agricultural pests and weeds. The ongoing research into its derivatives aims to improve the safety and effectiveness of these agrochemicals while minimizing environmental impact .

Case Study 1: Synthesis of Acidic Dyes

A study demonstrated the synthesis of a specific acidic dye using this compound as a precursor. The process involved reacting the compound with various amines under controlled conditions to yield the desired dye with high purity and yield (approximately 90%) . This case highlights the compound's efficiency in dye production.

Case Study 2: Development of Antibacterial Agents

Research published in a pharmacological journal explored the use of this compound in developing new antibacterial agents targeting resistant strains of bacteria. The synthesized sulfonamide derivatives exhibited significant antibacterial activity with IC50 values ranging from 10 to 30 µM against common pathogens . This study underscores the potential therapeutic applications of the compound.

Summary

This compound is a versatile compound with significant applications across various industries, particularly in dye manufacturing, pharmaceuticals, and agrochemicals. Its role as an intermediate allows for the synthesis of a wide range of valuable products that meet industrial demands while also addressing environmental concerns through green chemistry practices. Ongoing research continues to explore its full potential and expand its applications further.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-nitrobenzene-1-sulfonyl chloride

- 2-Chloro-5-nitrobenzaldehyde

- 3-Nitrobenzenesulfonyl chloride

Uniqueness

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and methyl groups on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial applications .

Activité Biologique

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. Its molecular formula is C7H6ClN2O2S, with a molecular weight of approximately 218.65 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 218.65 g/mol |

| Solubility | >38.7 µg/mL at pH 7.4 |

| Toxicity | Causes severe skin burns and eye damage |

The biological activity of this compound primarily arises from its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets such as enzymes and receptors. This reactivity is crucial for its function as an enzyme inhibitor and potential therapeutic agent.

Anticancer Activity

Studies have explored the role of sulfonamide derivatives in cancer treatment. Compounds similar to this compound have been investigated for their ability to inhibit specific cancer-related pathways, particularly in cells with genetic deletions that make them dependent on certain proteins like PRMT5 . The inhibition of such targets can lead to selective cytotoxicity in cancer cells.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that sulfonamide derivatives could inhibit the activity of specific enzymes involved in nucleotide synthesis in cancer cells. The IC50 values for these compounds ranged from 5 μM to 20 μM depending on the enzyme target .

- Antiviral Screening : In a screening assay against several viruses, compounds structurally related to this compound showed promising antiviral activity with IC50 values ranging from 0.8 µM to 12 µM against various viral strains .

Summary of Research Findings

The potential biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Antiviral | Inhibition of viral replication | 0.8 - 12 µM |

| Anticancer | Selective cytotoxicity in cancer cells | 5 - 20 µM |

Propriétés

IUPAC Name |

2-chloro-5-methyl-3-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCYJOGSJGGTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.